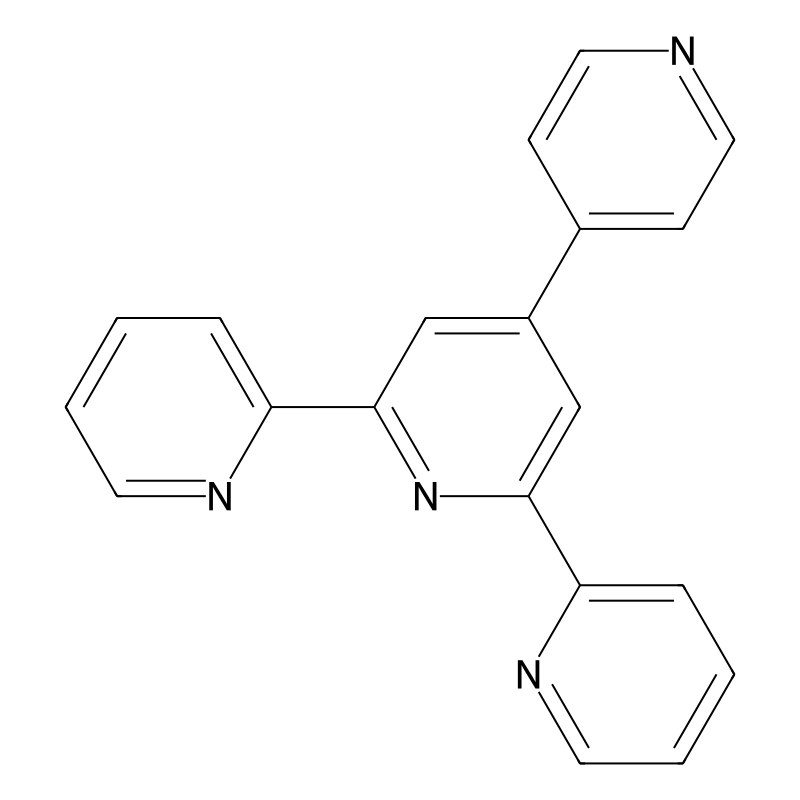

2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Coordination Chemistry

TPY(Py) functions as a chelating ligand, meaning it can bind to metal ions through its nitrogen atoms. This ability makes it valuable for studying coordination chemistry []. The pyridine groups offer multiple binding sites, allowing for the formation of stable and well-defined complexes with various metals. Researchers can tailor the properties of these complexes by selecting the appropriate metal and utilizing TPY(Py)'s versatile binding modes [].

Here are some specific applications of TPY(Py) in coordination chemistry:

- Development of novel catalysts: TPY(Py)-metal complexes can act as catalysts for various reactions, including hydrogen evolution, photocatalysis, and organic transformations [, ]. Their efficiency and selectivity can be tuned based on the chosen metal and reaction conditions.

- Luminescent materials: TPY(Py) complexes exhibit interesting photophysical properties, making them suitable for designing light-emitting materials and sensors []. The metal center and the ligand's structure influence the emission color and intensity, allowing researchers to tailor these materials for specific applications.

2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine, also known as 4'-(4-pyridyl)-2,2':6',2''-terpyridine, is a tridentate ligand characterized by its three interconnected pyridine rings. This compound exhibits a unique structural arrangement where one of the pyridine rings is substituted at the 4-position with another pyridine ring. The presence of multiple nitrogen atoms in its structure allows for effective coordination with various metal ions, which enhances its stability and versatility in chemical applications .

The mechanism of action of 4'-PTPY is primarily related to its ability to form coordination complexes with metal ions. These complexes can exhibit various properties depending on the metal involved. For instance, some complexes might possess luminescent properties (emitting light), redox activity (participating in electron transfer reactions), or catalytic activity (accelerating chemical reactions) []. The specific mechanism of action will depend on the application and the nature of the complex formed.

Research indicates that 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine may exhibit biological activities such as DNA intercalation. This property allows it to interact with biomolecules, potentially affecting gene expression and cellular processes. Its interactions have been investigated for applications in drug delivery systems and as therapeutic agents .

The synthesis of 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine typically involves:

- Starting Materials: The process begins with the preparation of 2,2':6',2''-terpyridine.

- Functionalization: The introduction of the 4-pyridyl group is achieved through palladium-catalyzed cross-coupling reactions.

- Purification: The final product is purified using column chromatography or recrystallization techniques to ensure high purity .

This compound has a wide range of applications across various fields:

- Coordination Chemistry: Used as a ligand to form metal complexes with unique properties.

- Biological Research: Investigated for potential use in DNA intercalation and drug delivery systems.

- Material Science: Employed in creating advanced materials such as metal-organic frameworks and catalysts for

Interaction studies have shown that 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine can effectively coordinate with different metal ions, forming stable complexes that can be utilized in electrocatalysis and other chemical processes. For example, nickel and cobalt complexes derived from this ligand have demonstrated electrocatalytic activity for hydrogen evolution reactions from water . Additionally, its planar structure facilitates intercalation with nucleic acids, which is crucial for understanding its biological implications .

Several compounds share structural similarities with 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6',6''-Di(pyridin-2-yl)-2,2':4',4'':2'',2'''-quaterpyridine | Contains four pyridine units | Greater complexity due to additional pyridine units |

| 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile | Aditopic ligand with similar connectivity | Focused on electrocatalysis applications |

| 2,6-di(pyrazin-2-yl)pyridines | Similar trisheterocyclic backbone | Different heteroatoms (pyrazine vs. pyridine) |

| 4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines | Incorporates arylvinyl groups | Notable for luminescence switching properties |

These compounds differ primarily in their structural complexity and specific applications while retaining similar features that allow them to coordinate effectively with metal ions or interact with biological molecules. The unique arrangement of nitrogen atoms and the ability to form stable complexes set 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine apart from these similar compounds .

2,6-Dipyridin-2-yl-4-pyridin-4-ylpyridine is systematically known by several nomenclature conventions, reflecting its complex molecular structure and diverse applications in scientific literature. The compound is most commonly referred to by its International Union of Pure and Applied Chemistry name: 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine. Alternative nomenclature includes 4'-(4-Pyridyl)-2,2':6',2''-terpyridine, which emphasizes its relationship to the terpyridine family of compounds. The Chemical Abstracts Service has assigned this compound the registry number 112881-51-3, providing a unique identifier for database searches and chemical cataloging. Additional synonymous names include 2,2':6',2''-Terpyridine, 4'-(4-pyridinyl)- and 4'-(4-pyridinyl)-2,2':6',2''-Terpyridine, all of which reflect different aspects of its structural organization.

The molecular formula of this compound is C₂₀H₁₄N₄, indicating the presence of twenty carbon atoms, fourteen hydrogen atoms, and four nitrogen atoms. The molecular weight is calculated to be 310.4 grams per mole, as determined through computational chemistry methods. The compound's PubChem Compound Identification number is 11438308, facilitating easy access to its chemical information in online databases. The European Community number assigned to this compound is 811-122-6, while its DSSTox Substance Identification is DTXSID10465944. These various identifiers ensure consistent recognition and cataloging of the compound across different chemical databases and regulatory systems worldwide.

Molecular Formula and Weight

2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine, also known as 4'-(4-pyridyl)-2,2':6',2''-terpyridine, is a complex organic compound characterized by its unique structural arrangement of pyridine rings [1] [2]. The molecular formula of this compound is C20H14N4, indicating it contains twenty carbon atoms, fourteen hydrogen atoms, and four nitrogen atoms [1] [3]. The molecular weight of 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine is 310.36 g/mol, as determined by computational and experimental methods [3] [4]. This value is consistent across multiple chemical databases and research publications, confirming the accuracy of the molecular composition [1] [2] [4].

The following table presents the key molecular composition data for 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine:

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C20H14N4 | PubChem [1] |

| Molecular Weight | 310.36 g/mol | Fisher Scientific [5] |

| CAS Registry Number | 112881-51-3 | ChemSpider [2] |

| Monoisotopic Mass | 310.121846 | ChemSpider [2] |

The molecular composition data indicates that 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine belongs to the family of polypyridine compounds, which are known for their ability to form stable coordination complexes with various metal ions [1] [2]. The presence of four nitrogen atoms in the structure contributes significantly to its coordination properties and chemical reactivity [1] [4].

Structural Arrangement of Pyridine Rings

The structural arrangement of 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine features a central pyridine ring substituted at positions 2, 6, and 4 with three additional pyridine rings [1] [2]. This creates a unique tridentate ligand structure with specific spatial orientation of the nitrogen atoms [1]. The compound can be described as having a central pyridine core with two pyridine rings attached at positions 2 and 6, and a third pyridine ring attached at position 4 [1] [2].

In its non-coordinated state, 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine typically adopts a trans-trans conformation with respect to the nitrogen atoms of the pyridine rings [7] [8]. This arrangement minimizes steric hindrance and electronic repulsion between the nitrogen lone pairs [7] [8]. The two peripheral pyridine rings (at positions 2 and 6) are nearly coplanar with the central pyridine ring, while the pyridine ring at position 4 may exhibit some degree of rotation relative to the central ring plane [7] [8].

The structural arrangement can be further characterized by the dihedral angles between the pyridine rings [7] [8]. In similar terpyridine compounds, the dihedral angles between the central pyridine ring and the peripheral rings typically range from 2° to 25°, depending on crystal packing forces and intermolecular interactions [7] [8]. For 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine specifically, the peripheral pyridine rings at positions 2 and 6 tend to be more coplanar with the central ring compared to the pyridine ring at position 4 [7] [8].

This structural arrangement provides 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine with its characteristic ability to function as a tridentate ligand in coordination chemistry, where it can adopt a cis-cis conformation upon metal binding [1] [9]. The presence of the additional pyridine ring at position 4 extends the π-conjugation system and provides an additional coordination site, enhancing the compound's versatility in forming complex supramolecular structures [1] [9].

Bond Angles and Lengths

The bond angles and lengths in 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine play a crucial role in determining its three-dimensional structure and coordination properties [7] [10]. X-ray crystallographic studies have provided detailed information about these parameters, revealing the precise spatial arrangement of atoms within the molecule [7] [11].

The central pyridine ring in 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine exhibits typical aromatic bond characteristics, with C-C bond lengths averaging approximately 1.38-1.40 Å and C-N bond lengths around 1.34-1.36 Å [7] [10]. The C-C bonds connecting the central pyridine ring to the peripheral pyridine rings are typically longer, measuring approximately 1.48-1.50 Å, which is consistent with single bonds between aromatic systems [7] [10].

The bond angles within the pyridine rings conform to the expected values for aromatic heterocycles, with internal angles of approximately 120° for the carbon atoms and slightly smaller angles (approximately 116-118°) at the nitrogen atoms due to the greater electronegativity of nitrogen compared to carbon [7] [10]. The C-N-C bond angles in the pyridine rings are typically around 116-118°, reflecting the sp² hybridization of the nitrogen atoms [7] [10].

The following table summarizes the typical bond lengths and angles found in 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine based on crystallographic data:

| Bond Type | Typical Length (Å) | Source |

|---|---|---|

| C-C within pyridine rings | 1.38-1.40 | X-ray crystallography [7] [10] |

| C-N within pyridine rings | 1.34-1.36 | X-ray crystallography [7] [10] |

| C-C between pyridine rings | 1.48-1.50 | X-ray crystallography [7] [10] |

| Angle Type | Typical Value (°) | Source |

|---|---|---|

| C-C-C within pyridine rings | 118-122 | X-ray crystallography [7] [10] |

| C-N-C within pyridine rings | 116-118 | X-ray crystallography [7] [10] |

| Dihedral angles between rings | 2-25 | X-ray crystallography [7] [8] |

The bond angles and lengths in 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine contribute to its overall planarity and rigidity, which are important factors in its ability to function as a tridentate ligand [7] [10]. The nearly coplanar arrangement of the pyridine rings enhances π-electron delocalization across the molecule, contributing to its stability and distinctive coordination properties [7] [10].

Crystal Structure Analysis

Crystal structure analysis of 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine provides valuable insights into its three-dimensional arrangement and intermolecular interactions in the solid state [11] [12]. X-ray diffraction studies have revealed that this compound crystallizes in various space groups depending on crystallization conditions and the presence of solvate molecules [11] [12].

The International Union of Pure and Applied Chemistry name for this compound is 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine [1] [2] [3]. This systematic name follows standard IUPAC conventions for heterocyclic nomenclature, where the central pyridine ring serves as the parent structure, and the substituent pyridine rings are designated by their positional relationships [1] [2].

The IUPAC naming system for this compound reflects its structural composition consisting of four interconnected pyridine rings. The central pyridine ring is substituted at positions 2, 4, and 6, with pyridine rings attached at the 2-positions of the central ring (positions 2 and 6) and one pyridine ring attached at the 4-position of the central ring [2] [3]. The name systematically describes each substituent's position and connectivity, ensuring unambiguous identification of the molecular structure.

According to IUPAC guidelines for heterocyclic compounds, the naming convention prioritizes the central heterocyclic ring as the parent structure, with substituents named according to their point of attachment [4]. In this case, the dipyridin-2-yl designation indicates two pyridine rings connected through their 2-positions to the central ring, while the pyridin-4-yl substituent indicates attachment through the 4-position of the pendant pyridine ring [1] [2].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₁₄N₄ | PubChem, Chemical databases |

| Molecular Weight | 310.35-310.4 g/mol | PubChem, Chemical databases |

| CAS Number | 112881-51-3 | Multiple chemical databases |

| IUPAC Name | 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine | PubChem, IUPAC standards |

| InChI Key | DPPKPCLKZOLTMB-UHFFFAOYSA-N | PubChem |

| MDL Number | MFCD00932037 | Multiple chemical databases |

Common Synonyms and Aliases

The compound is known by several alternative names that reflect different naming conventions and usage contexts. The most frequently encountered synonym is 4'-(4-Pyridyl)-2,2':6',2''-terpyridine [2] [5] [6], which emphasizes its relationship to the terpyridine family of compounds. This alternative nomenclature highlights the compound's derivation from 2,2':6',2''-terpyridine through substitution at the 4'-position with a 4-pyridyl group [6] [7].

Additional systematic names include 2,2':6',2''-Terpyridine, 4'-(4-pyridinyl)- [2] [5], which follows Chemical Abstracts Service naming conventions. Database-specific variants such as 4'-(pyridin-4-yl)-2,2':6',2''-terpyridine [2] [8] and 2,?2':6',?2''-?Terpyridine, 4'-?(4-?pyridinyl)?- [2] reflect formatting conventions used in different chemical information systems.

| Synonym/Alias | Category | Usage |

|---|---|---|

| 4'-(4-Pyridyl)-2,2':6',2''-terpyridine | Primary systematic name | Most common in literature |

| 2,2':6',2''-Terpyridine, 4'-(4-pyridinyl)- | Systematic name variant | Chemical registry systems |

| 4'-(pyridin-4-yl)-2,2':6',2''-terpyridine | IUPAC alternative | IUPAC nomenclature |

| 4'-(4-pyridinyl)-2,2':6',2''-Terpyridine | Chemical Abstract Service variant | Chemical databases |

| 6-(PYRIDIN-2-YL)-4-(PYRIDIN-4-YL)-2,2'-BIPYRIDINE | Alternative structural description | Alternative naming system |

Classification within Heterocyclic Chemistry

2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine belongs to the broader category of aromatic nitrogen heterocycles [10] [11]. Heterocyclic compounds are characterized by the presence of at least one heteroatom (non-carbon atom) within a cyclic structure, and in this case, nitrogen atoms serve as the heteroatoms in each of the four pyridine rings [10] [4] [11].

Within the hierarchical classification system of heterocyclic chemistry, this compound is specifically categorized as a pyridine derivative [12]. Pyridine derivatives constitute a major class of six-membered aromatic heterocycles containing nitrogen [4] [11]. The compound falls under the subcategory of substituted pyridines, specifically representing a multi-pyridyl compound where multiple pyridine rings are connected through carbon-carbon bonds [12].

The compound is further classified as a member of the polypyridine ligands family [13] [14], which are characterized by their ability to coordinate with metal ions through multiple nitrogen donor atoms. This classification is significant for understanding the compound's coordination chemistry applications and its behavior in metal complex formation [15] [13].

| Classification System | Category | Hierarchical Level | Description |

|---|---|---|---|

| Heterocyclic Chemistry | Aromatic nitrogen heterocycles | Primary classification | Compounds containing heteroatoms in aromatic rings |

| Pyridine Derivatives | Multi-pyridyl compounds | Sub-classification | Pyridine rings with additional substituents |

| Terpyridine Family | Functionalized terpyridines | Specific family | Terpyridine with 4-pyridyl substitution |

| Polypyridine Ligands | Chelating ligands | Functional classification | Ligands with multiple nitrogen coordination sites |

| Aromatic Heterocycles | Aromatic ring systems | Chemical property | Compounds following Hückel aromaticity rules |

Relationship to Terpyridine Family

2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine is a functionalized derivative of the parent compound 2,2':6',2''-terpyridine [15] [16] [17]. The terpyridine family represents a well-established class of tridentate ligands that have been extensively studied for over 75 years [15] [18]. The parent terpyridine compound, with molecular formula C₁₅H₁₁N₃, serves as the foundational structure from which numerous derivatives have been synthesized [15] [19].

The target compound represents a specific type of 4'-substituted terpyridine derivative [17] [19], where the central pyridine ring of the terpyridine framework has been functionalized at the 4'-position with a 4-pyridyl group. This substitution pattern is significant because it potentially transforms the compound from a tridentate ligand (capable of coordinating through three nitrogen atoms) to a tetradentate ligand (capable of coordinating through four nitrogen atoms) [16] [14].

Within the terpyridine family classification system, this compound belongs to the category of 4'-pyridyl-functionalized terpyridines [16] [17]. This specific substitution pattern has been the subject of considerable research interest due to the additional coordination site provided by the pendant pyridyl group, which can participate in extended coordination networks and polymeric structures [16] [14].

The relationship to the broader terpyridine family is evidenced by the compound's retention of the characteristic 2,2':6',2'' connectivity pattern of the parent terpyridine structure, combined with the additional 4-pyridyl functionality [15] [17]. This structural relationship places the compound within a specific subfamily of terpyridine derivatives that have found applications in coordination polymer synthesis, supramolecular chemistry, and materials science [20] [16].

| Compound Name | Structural Formula | Substitution Pattern | Relationship to Target | Coordination Mode |

|---|---|---|---|---|

| 2,2':6',2''-Terpyridine | C₁₅H₁₁N₃ | Unsubstituted parent | Parent compound | Tridentate meridional |

| 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine | C₂₀H₁₄N₄ | 4'-pyridin-4-yl substituted | Target compound | Tetradentate potential |

| 4'-Phenyl-2,2':6',2''-terpyridine | C₂₁H₁₅N₃ | 4'-phenyl substituted | Phenyl analog | Tridentate meridional |

| 4'-Amino-2,2':6',2''-terpyridine | C₁₅H₁₂N₄ | 4'-amino substituted | Amino analog | Tridentate meridional |

| 4'-Methyl-2,2':6',2''-terpyridine | C₁₆H₁₃N₃ | 4'-methyl substituted | Methyl analog | Tridentate meridional |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant